
5-Bromo-1H-pyrrole-2-carbonitrile
Overview
Description
5-Bromo-1H-pyrrole-2-carbonitrile (5-Br-1H-PyrC) is a heterocyclic organic compound containing a bromine atom and a nitrogen atom. It is a colorless solid that is soluble in many organic solvents. 5-Br-1H-PyrC has been the subject of many scientific studies due to its potential applications in drug discovery, organic synthesis, and materials science. This article will discuss the synthesis method of 5-Br-1H-PyrC, its scientific research applications, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions.
Scientific Research Applications
Catalyst in Suzuki-Type C−C Coupling
The compound 5-Bromo-1H-pyrrole-2-carbonitrile serves as a precursor in the synthesis of highly active palladium catalysts for Suzuki cross-coupling reactions. This application highlights its significance in facilitating the formation of carbon-carbon bonds, an essential process in organic synthesis and pharmaceutical chemistry. The development of such catalysts expands the toolkit available for chemists to construct complex molecules efficiently (Mazet & Gade, 2001).
Corrosion Inhibition
Research has also identified derivatives of this compound as effective corrosion inhibitors for mild steel in acidic environments. This application is crucial for protecting industrial machinery and infrastructure from corrosion, thereby extending their operational life and reducing maintenance costs. The findings demonstrate the potential of these compounds to act as anodic type inhibitors, showcasing their practical value in materials science and engineering (Verma et al., 2015).
Regioselective Bromination
The compound plays a role in substrate-controlled regioselective bromination, particularly in acylated pyrroles, leading to brominated species that are valuable intermediates in organic synthesis. This process allows for the selective introduction of bromine atoms into molecules, which is a critical step in the construction of complex organic structures. Such advancements in chemical synthesis methodology highlight the compound's importance in the development of new organic synthesis strategies (Gao et al., 2018).
Electrochemical Sensors
This compound derivatives have been utilized in the development of electrochemical sensors, particularly for the detection of heavy metals in environmental samples. This application underscores the compound's relevance in environmental monitoring and pollution control, offering a means to detect and quantify toxic substances efficiently and accurately (Salmanipour & Taher, 2011).
Antibacterial Activity
Derivatives of this compound have shown promising antibacterial activity, indicating potential applications in the development of new antimicrobial agents. This finding is particularly relevant in the context of increasing antibiotic resistance, highlighting the need for novel compounds that can serve as the basis for the development of new therapies to combat bacterial infections (Bogdanowicz et al., 2013).
Mechanism of Action
Target of Action
It is known that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, indole derivatives are known to undergo electrophilic substitution due to excessive π-electrons delocalization . This interaction can lead to various downstream effects, depending on the specific target and the cellular context.
Biochemical Pathways
Related compounds such as indole derivatives are known to influence a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Related compounds such as indole derivatives have been reported to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
5-bromo-1H-pyrrole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2/c6-5-2-1-4(3-7)8-5/h1-2,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKKJIMPEICFGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90742422 | |
| Record name | 5-Bromo-1H-pyrrole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90742422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36953-44-3 | |
| Record name | 5-Bromo-1H-pyrrole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90742422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



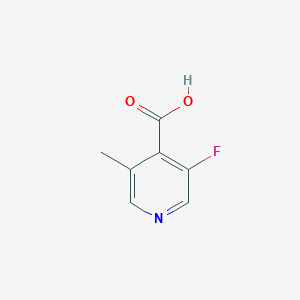


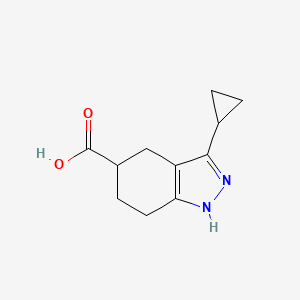
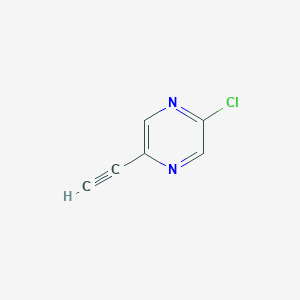
![1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride](/img/structure/B1511097.png)
![2,2'-[1,2-Diphenylethene-1,2-diylbis(4,1-phenylene)]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)](/img/structure/B1511099.png)
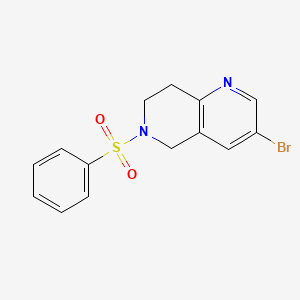
![3-Bromo-7H-imidazo[1,2-C]pyrrolo[3,2-E]pyrimidine](/img/structure/B1511108.png)

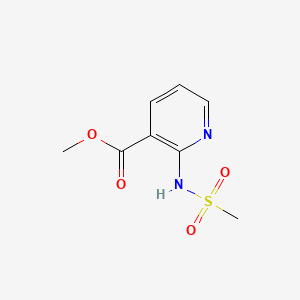
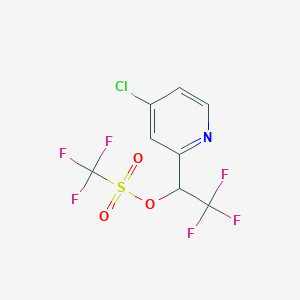
![5H-Imidazo[5,1-a]isoindole-5-ethanol, 6-fluoro-alpha-(trans-4-hydroxycyclohexyl)-](/img/structure/B1511130.png)
